
2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate, also known as PEP005, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEP005 belongs to the class of diterpene esters and is derived from the resin of the Australian plant Euphorbia peplus.
作用機序
2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate exerts its anti-cancer effects by activating protein kinase C (PKC) enzymes, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate specifically activates PKCδ, which leads to the induction of apoptosis in cancer cells. Additionally, 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects
2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has been found to have various biochemical and physiological effects in preclinical studies. The compound has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and inhibit the activity of NF-κB. Additionally, 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has been found to reduce inflammation and improve skin barrier function in animal models of skin disorders.
実験室実験の利点と制限
2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has several limitations for lab experiments. The compound is highly toxic and requires careful handling and storage. Additionally, 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate. One area of research could focus on the development of 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate as a therapeutic agent for the treatment of cancer and skin disorders. Additionally, further research could investigate the safety and efficacy of 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate in clinical trials. Furthermore, research could explore the potential of 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate as a tool for studying the role of PKCδ and NF-κB in cellular processes. Finally, research could investigate the potential of 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate in combination with other therapeutic agents for the treatment of cancer and skin disorders.
Conclusion
2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a synthetic compound that has shown potential therapeutic applications in various scientific research studies. The compound has been found to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and inhibit the activity of NF-κB. Additionally, 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has been found to reduce inflammation and improve skin barrier function in animal models of skin disorders. While there are several advantages to using 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate in lab experiments, the compound also has several limitations, including its high toxicity and lack of clinical data. Future research on 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate could focus on its development as a therapeutic agent, investigation of its safety and efficacy in clinical trials, and exploration of its potential in combination with other therapeutic agents.
合成法
2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is synthesized through a multi-step process involving extraction, isolation, and purification from the resin of Euphorbia peplus. The first step involves the extraction of resin using organic solvents such as dichloromethane or ethyl acetate. The extracted resin is then subjected to column chromatography to isolate 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate. The final step involves purification of the compound using high-performance liquid chromatography (HPLC).
科学的研究の応用
2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has shown potential therapeutic applications in various scientific research studies. The compound has been widely studied for its anti-cancer properties and has shown promising results in preclinical studies. 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various types of cancer cells, including melanoma, breast cancer, and prostate cancer. Additionally, 2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has been studied for its anti-inflammatory properties and has shown potential in the treatment of skin disorders such as psoriasis and atopic dermatitis.
特性
IUPAC Name |
2-(4-propoxyphenoxy)ethyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-11-21-14-6-8-15(9-7-14)22-12-13-23-18(20)16-5-4-10-19-17(16)24-2/h4-10H,3,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFHRIZBOPBCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCOC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propoxyphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


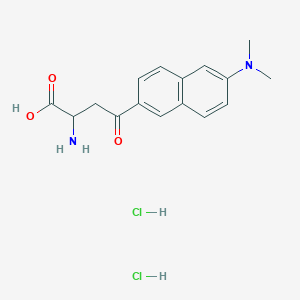
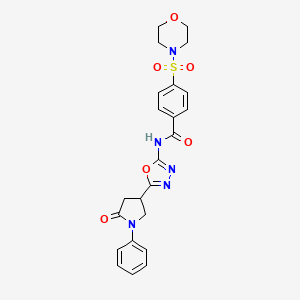
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole](/img/structure/B2805550.png)
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide](/img/structure/B2805552.png)

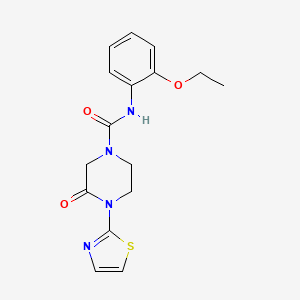
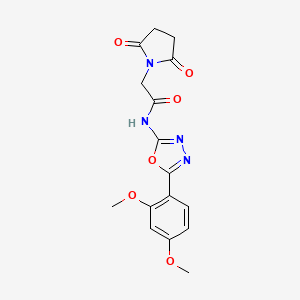


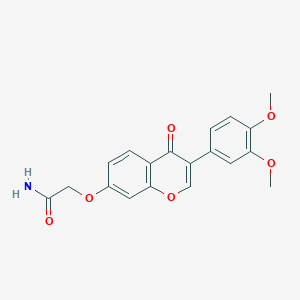
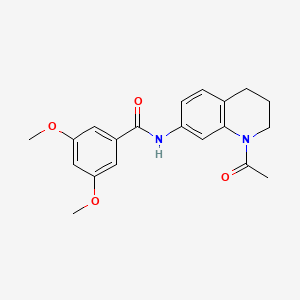
![Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2805567.png)
![(Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2805568.png)